molecular formula C11H9F6N B13715054 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine

Katalognummer: B13715054
Molekulargewicht: 269.19 g/mol
InChI-Schlüssel: DVQOIEMOGPCUBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,5-bis(trifluoromethyl)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine typically involves the reaction of 2,5-bis(trifluoromethyl)benzylamine with azetidinone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring. The reaction conditions may include temperatures ranging from room temperature to 100°C and reaction times varying from a few hours to overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted azetidine derivatives .

Wirkmechanismus

The mechanism of action of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C11H9F6N

Molekulargewicht

269.19 g/mol

IUPAC-Name

3-[2,5-bis(trifluoromethyl)phenyl]azetidine

InChI

InChI=1S/C11H9F6N/c12-10(13,14)7-1-2-9(11(15,16)17)8(3-7)6-4-18-5-6/h1-3,6,18H,4-5H2

InChI-Schlüssel

DVQOIEMOGPCUBM-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.